Oral Bioavailability Advantage
Multiple authoritative chemical and pharmaceutical databases consistently report that diethanolamine fusidate exhibits better absorption after oral administration in animal models compared to the sodium salt of fusidic acid . The primary literature confirms that sodium fusidate is poorly absorbed after oral administration to rats, with only limited absorption occurring in guinea pigs, mice, and rabbits [1]. The improved absorption of the diethanolamine salt form is attributed to the counterion's physicochemical properties that enhance solubility and gastrointestinal permeability relative to the sodium salt .
| Evidence Dimension | Oral absorption in animal models |
|---|---|
| Target Compound Data | Better absorption after oral administration (qualitative assessment, multiple sources) |
| Comparator Or Baseline | Sodium fusidate: poorly absorbed after oral administration to rats; limited absorption in guinea pigs, mice, and rabbits |
| Quantified Difference | Directional improvement in absorption established across multiple independent sources; exact fold-change or bioavailability percentage not provided in accessible primary literature |
| Conditions | Oral administration in laboratory animals (rats, mice, rabbits, guinea pigs); multiple vendor and database sources converge on this claim |
Why This Matters
Oral bioavailability differential determines formulation feasibility: diethanolamine fusidate enables oral dosage form development where sodium fusidate proves inadequate for achieving therapeutic systemic concentrations in animal models.
- [1] Findon G, et al. Pharmacokinetics of fusidic acid in laboratory animals. Lab Anim Sci. 1991. View Source
